molecular formula C10H19NO3S B6226712 tert-butyl 6-sulfanyl-1,4-oxazepane-4-carboxylate CAS No. 2303856-28-0

tert-butyl 6-sulfanyl-1,4-oxazepane-4-carboxylate

Cat. No.: B6226712
CAS No.: 2303856-28-0
M. Wt: 233.3
InChI Key:
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Description

Tert-butyl 6-sulfanyl-1,4-oxazepane-4-carboxylate is a chemical compound with the molecular formula C10H19NO3S. It is a member of the oxazepane family, characterized by a seven-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its sulfanyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-sulfanyl-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-sulfanyl-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazepane ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxazepane derivatives.

    Substitution: Various substituted oxazepane derivatives.

Scientific Research Applications

Tert-butyl 6-sulfanyl-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-sulfanyl-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxazepane ring may also interact with biological receptors, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate: Lacks the sulfanyl group, resulting in different reactivity and applications.

    Tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate: Contains a methyl group instead of a sulfanyl group, leading to distinct chemical properties.

Uniqueness

Tert-butyl 6-sulfanyl-1,4-oxazepane-4-carboxylate is unique due to its sulfanyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2303856-28-0

Molecular Formula

C10H19NO3S

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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